3-[4-(2-difluoromethanesulfonylbenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine
Description
Properties
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N7O3S/c19-18(20)31(29,30)14-4-2-1-3-13(14)17(28)26-9-7-25(8-10-26)15-5-6-16(24-23-15)27-12-21-11-22-27/h1-6,11-12,18H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLQBVUXQJLXCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=CC=C4S(=O)(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-difluoromethanesulfonylbenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the triazole and pyridazine intermediates, followed by their coupling with piperazine and phenyl groups. Common reagents used in these reactions include hydrazine, acetic acid, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
The compound 3-[4-(2-difluoromethanesulfonylbenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The triazole and pyridazine rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the aromatic rings.
Substitution: Halogenation and other substitution reactions can be performed on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, 3-[4-(2-difluoromethanesulfonylbenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, 3-[4-(2-difluoromethanesulfonylbenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine is explored as a candidate for drug development. Its ability to interact with specific molecular targets makes it a promising lead compound for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in catalysis, polymer science, and other areas of industrial chemistry.
Mechanism of Action
The mechanism of action of 3-[4-(2-difluoromethanesulfonylbenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
The piperazine ring in the target compound is substituted with a 2-difluoromethanesulfonylbenzoyl group , distinguishing it from analogs with simpler sulfonyl or aryl substituents. For instance:
- 3-{4-[(2,4-Difluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine () features a 2,4-difluorophenylsulfonyl group. The difluoromethanesulfonyl group in the target compound may confer greater electron-withdrawing effects and altered lipophilicity compared to aryl-sulfonyl derivatives .
- Compounds in utilize a (2-fluorophenyl)piperazine substituent, which lacks the sulfonyl group entirely. The absence of sulfonyl functionality reduces polarity and may impact target binding .
Pyridazine Core Modifications
The 6-(1H-1,2,4-triazol-1-yl)pyridazine moiety is critical for hydrogen bonding and π-π interactions. Comparisons include:
- 6-(1H-1,2,4-Triazol-1-yl)pyridazine derivatives (): Similar triazole-containing compounds, such as 1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one (), highlight the role of trifluoromethyl groups in enhancing lipophilicity and metabolic stability .
Data Table: Structural and Hypothesized Properties
Key Research Findings
Sulfonyl Group Impact: The difluoromethanesulfonyl group likely enhances metabolic stability compared to non-sulfonyl analogs (e.g., ) and increases electron-withdrawing effects relative to aryl-sulfonyl derivatives () .
Triazole vs.
Synthetic Feasibility : and suggest that the target compound can be synthesized via sequential nucleophilic substitutions and condensations, leveraging commercially available reagents (e.g., 4-(1H-1,2,4-triazol-1-yl)benzaldehyde, ) .
Biological Activity
The compound 3-[4-(2-difluoromethanesulfonylbenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and results from various studies.
Chemical Structure
The molecular formula of the compound is , with a complex structure that includes a piperazine ring and a triazole moiety. The presence of difluoromethanesulfonyl and pyridazine enhances its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : Compounds containing piperazine and triazole rings have been shown to inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : The triazole moiety is known for its antifungal activity, potentially making this compound effective against certain pathogens.
In Vitro Studies
Several studies have reported on the cytotoxic effects of similar compounds. For instance, a related compound with a triazole structure demonstrated significant cytotoxicity against various cancer cell lines, including BT-474 and HeLa, with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 10ec | BT-474 | 0.99 ± 0.01 | Induces apoptosis via tubulin polymerization inhibition |
| 3g | EGFR T790M | 8.40 ± 0.7 | Multi-target inhibitor |
Case Studies
A case study involving the synthesis and testing of triazole derivatives indicated that compounds similar to the target molecule significantly inhibited cancer cell proliferation and induced apoptosis through caspase activation .
Pharmacological Profile
The pharmacological profile of this compound suggests potential applications in treating various diseases:
- Cancer Therapy : The ability to induce apoptosis and inhibit cell cycle progression makes it a candidate for further development as an anticancer agent.
- Infectious Diseases : Its antifungal properties could be explored in treating infections caused by resistant fungal strains.
Q & A
What are the standard synthetic routes for this compound, and what critical reaction conditions must be optimized?
(Basic)
Answer :
The synthesis of this compound involves multi-step reactions, typically starting with the functionalization of the pyridazine core. Key steps include:
- Step 1 : Coupling of the piperazine moiety to the pyridazine ring via nucleophilic aromatic substitution, requiring anhydrous conditions and catalysts like triethylamine .
- Step 2 : Introduction of the difluoromethanesulfonylbenzoyl group via sulfonylation, optimized at 0–5°C to prevent side reactions .
- Step 3 : Triazole ring incorporation using Huisgen cycloaddition or copper-catalyzed "click" chemistry, with solvent selection (e.g., DMF or THF) critical for yield .
Critical conditions include temperature control (60–80°C for coupling steps), solvent polarity, and exclusion of moisture .
How can computational chemistry methods enhance the design of novel derivatives?
(Advanced)
Answer :
Computational approaches such as density functional theory (DFT) and molecular docking can predict electronic properties, reactivity, and target binding affinities. For example:
- Reaction Path Optimization : Quantum mechanical calculations (e.g., IRC analysis) identify transition states and guide solvent/catalyst selection .
- Structure-Activity Relationship (SAR) Modeling : Machine learning algorithms analyze substituent effects on bioactivity, prioritizing derivatives for synthesis .
These methods reduce experimental trial-and-error, as demonstrated in analogous piperazine-pyridazine systems .
Which spectroscopic techniques are most effective for confirming structural integrity?
(Basic)
Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., triazole substitution pattern) and piperazine connectivity. NOESY experiments resolve stereochemical ambiguities .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities (<0.5% threshold) .
- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers in the sulfonylbenzoyl group .
What strategies address contradictory biological activity data in pyridazine derivatives?
(Advanced)
Answer :
Contradictions often arise from structural nuances or assay variability. Mitigation strategies include:
- Meta-Analysis : Compare bioactivity across analogs (e.g., substituent effects on the piperazine ring). For example, electron-withdrawing groups (e.g., -SOCF) enhance kinase inhibition vs. electron-donating groups (-OCH) .
- Standardized Assay Protocols : Use isogenic cell lines and controlled ATP concentrations in kinase assays to minimize variability .
- Crystallographic Validation : Co-crystallize the compound with its target (e.g., viral protease) to confirm binding mode discrepancies .
What in vitro assays are recommended for initial pharmacological profiling?
(Basic)
Answer :
- Enzyme Inhibition Assays : Target-specific screens (e.g., HIV-1 protease or bacterial gyrase) using fluorogenic substrates .
- Cytotoxicity Screening : MTT assays in HEK-293 or HepG2 cells to assess IC values .
- Solubility/Permeability : HPLC-based kinetic solubility tests and Caco-2 cell monolayers for intestinal absorption potential .
How do substituents on the piperazine ring influence reactivity in nucleophilic substitutions?
(Advanced)
Answer :
- Electronic Effects : Electron-deficient piperazines (e.g., sulfonyl-substituted) enhance electrophilicity at the pyridazine C-3 position, accelerating nucleophilic attack. Hammett studies show a linear free-energy relationship (ρ = +1.2) for arylpiperazines .
- Steric Effects : Bulky substituents (e.g., 2,6-difluorophenyl) reduce reaction rates by 40% in SNAr reactions, as shown in analogous systems .
- Catalyst Optimization : Use of phase-transfer catalysts (e.g., TBAB) improves yields in biphasic systems for hindered substrates .
What purification techniques are optimal for isolating this compound?
(Basic)
Answer :
- Flash Chromatography : Employ gradient elution (hexane:EtOAc 7:3 → 1:1) to separate regioisomers .
- Recrystallization : Use ethanol/water mixtures (80:20 v/v) for high-purity crystals (>99% by HPLC) .
- Size-Exclusion Chromatography : Remove high-MW impurities (e.g., dimeric byproducts) in polar aprotic solvents .
How can metabolic stability of this compound be evaluated preclinically?
(Advanced)
Answer :
- Liver Microsome Assays : Incubate with human/rat microsomes (NADPH regeneration system) to measure t. CYP450 inhibition is assessed via IC using fluorescent probes .
- Metabolite Identification : LC-MS/MS with collision-induced dissociation (CID) detects phase I/II metabolites, guided by in silico tools like Meteor .
- Isotope Labeling : F NMR tracks defluorination, a common degradation pathway in sulfonyl-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
